Gly-gly-arg
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-gly-arg typically involves the stepwise coupling of the amino acids glycine and arginine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected glycine is first coupled with another glycine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The resulting dipeptide is then coupled with arginine under similar conditions to form the tripeptide this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently couple the amino acids in a controlled environment. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Gly-gly-arg can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide bonds.
Substitution: The amino groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Citrulline and other oxidized derivatives.
Reduction: Modified peptides with reduced peptide bonds.
Substitution: Alkylated peptides with new functional groups.
Scientific Research Applications
Gly-gly-arg has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Plays a role in cell adhesion and signaling pathways.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Used in the production of bio-compatible materials and as a component in various biochemical assays .
Mechanism of Action
Gly-gly-arg exerts its effects through interactions with specific molecular targets and pathways. The arginine residue is known to interact with integrin receptors on cell surfaces, facilitating cell adhesion and signaling. This interaction is crucial for various cellular processes, including migration, proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Gly-arg-gly-asp-ser: Another peptide with similar cell adhesion properties.
Ala-gly-pro-arg-gly-glu: A peptide with applications in bio-compatible materials
Uniqueness
Gly-gly-arg is unique due to its specific sequence and the presence of two glycine residues, which provide flexibility and stability to the peptide structure. This makes it particularly useful in applications requiring stable and flexible peptides .
Properties
Molecular Formula |
C10H20N6O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C10H20N6O4/c11-4-7(17)15-5-8(18)16-6(9(19)20)2-1-3-14-10(12)13/h6H,1-5,11H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14)/t6-/m0/s1 |
InChI Key |
HQRHFUYMGCHHJS-LURJTMIESA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N |
Origin of Product |
United States |
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